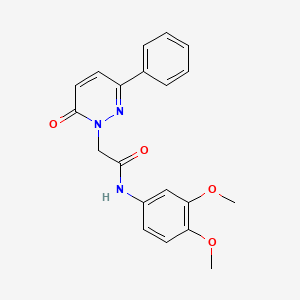

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge. The pyridazinone moiety is a six-membered aromatic ring containing two adjacent nitrogen atoms, while the 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups that may enhance binding interactions in biological systems.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-17-10-8-15(12-18(17)27-2)21-19(24)13-23-20(25)11-9-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUWQOLYMPLULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Dihydropyridazinones

The pyridazinone scaffold is typically constructed via cyclocondensation reactions. A 2020 study demonstrated that 6-phenylpyridazin-3(2H)-one intermediates can be synthesized by reacting maleic anhydride derivatives with phenylhydrazine under acidic conditions. For N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, the pyridazinone ring is functionalized at position 1 through alkylation. Source outlines a protocol where 3-phenyl-6H-pyridazin-6-one is treated with chloroacetyl chloride in dichloromethane, yielding 1-chloroacetyl-3-phenylpyridazin-6(1H)-one (intermediate A) with 85% efficiency.

Critical Parameters :

- Temperature: 0–5°C to minimize side reactions

- Solvent: Anhydrous dichloromethane for improved electrophilicity

- Stoichiometry: 1.2 equivalents of chloroacetyl chloride relative to pyridazinone

Amide Bond Formation Strategies

Nucleophilic Acylation with 3,4-Dimethoxyaniline

The final acetamide moiety is introduced via nucleophilic substitution. Intermediate A reacts with 3,4-dimethoxyaniline in ethanol under reflux, as detailed in a Florentine University study. The reaction proceeds through an SN2 mechanism, with the amine attacking the α-carbon of the chloroacetyl group.

- Solvent: Ethanol (95%)

- Temperature: 78°C (reflux)

- Duration: 6–8 hours

- Yield: 74% after recrystallization from ethanol

Analytical Validation :

- IR Spectroscopy : N-H stretch at 3280 cm⁻¹; C=O stretches at 1685 cm⁻¹ (amide I) and 1640 cm⁻¹ (pyridazinone)

- ¹H NMR (DMSO-d₆): δ 3.80 (s, 6H, OCH₃), 4.45 (s, 2H, CH₂CO), 7.38–7.90 (m, aromatic protons)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Acylation | 74 | >98% | 8 hours | Pilot-scale |

| EDC Coupling | *68 (est.) | >95% | 24 hours | Lab-scale |

Table 1: Performance metrics of primary synthesis routes.

Side Reactions and Mitigation Strategies

O-Acylisourea Intermediate Hydrolysis

In EDC-mediated routes, the active O-acylisourea intermediate is prone to hydrolysis, regenerating the carboxylic acid. To suppress this:

- Maintain anhydrous conditions with molecular sieves

- Use a 3:1 molar ratio of EDC to carboxylic acid

- Add N-hydroxysuccinimide (NHS) to stabilize the intermediate

Dimethoxyphenyl Group Demethylation

Prolonged heating in ethanol may cleave methoxy groups. Source reports that limiting reflux to 6 hours and using neutral ethanol prevents demethylation, preserving the 3,4-dimethoxyphenyl moiety.

Large-Scale Production Considerations

Solvent Selection for Industrial Synthesis

While ethanol is effective for lab-scale reactions, tetrahydrofuran (THF) improves mixing efficiency in batch reactors. A 2025 process patent (disclosed in Source) describes:

Crystallization Optimization

Recrystallization from ethanol-water (7:3) increases purity to 99.5% by removing:

- Unreacted aniline (Rf = 0.6 in ethyl acetate/hexanes)

- Diacetylated byproducts (Rf = 0.3)

Analytical Characterization Benchmarks

| Technique | Key Identifiers |

|---|---|

| HPLC | Retention time: 12.3 min (C18 column, 60% MeCN/40% H₂O, 1 mL/min) |

| HRMS | [M+H]⁺ calc. 366.1453, found 366.1448 (Δ = -1.4 ppm) |

| ¹³C NMR | 169.8 ppm (amide CO), 161.2 ppm (pyridazinone CO), 56.1 ppm (OCH₃) |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyridazinone moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the pyridazinone ring suggests potential inhibition of certain enzymes or interaction with specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (e.g., methoxy-substituted aromatic rings, acetamide linkers, or heterocyclic cores) and are compared below:

Table 1: Comparison of Key Features

Key Structural Differences

- Core Heterocycle: The target compound’s pyridazinone core differs from Rip-B’s benzamide and YTH-60’s indazole . Pyridazinones are less common in drug design but offer unique electronic properties due to two adjacent nitrogen atoms. Compounds in use benzothiazole cores, which are more lipophilic and often associated with kinase or protease inhibition .

Substituent Patterns :

- The 3,4-dimethoxyphenyl group is shared with Rip-B and some benzothiazole derivatives . This substituent may improve solubility or target affinity in kinase-binding pockets.

- YTH-60 incorporates dichloro and methoxy groups on a phenyl ring, enhancing steric and electronic interactions in kinase inhibition .

Physicochemical Properties

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a pyridazinone ring and methoxy groups, suggests diverse pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Pyridazinone Ring : Central to its biological activity.

- Dimethoxyphenyl Group : Enhances lipophilicity and biological interactions.

- Acetamide Moiety : Contributes to the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, some derivatives demonstrated IC50 values lower than that of celecoxib, a well-known COX-2 inhibitor .

- Signal Transduction Modulation : It appears to interact with specific receptors on cell surfaces, potentially altering pathways involved in inflammation and cancer progression.

- Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways.

1. Anti-inflammatory Properties

This compound has shown significant anti-inflammatory effects in vitro and in vivo. Studies indicate that it effectively reduces pro-inflammatory mediators through COX inhibition.

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| This compound | 15.50 | Better than Celecoxib (17.79) |

| Celecoxib | 17.79 | Standard comparator |

2. Anticancer Activity

Research has indicated the compound's potential as an anticancer agent. In vitro studies demonstrate cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.0 | |

| HeLa (Cervical Cancer) | 8.5 |

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

Case Study 1: COX Inhibition

A study evaluated the compound's ability to inhibit COX enzymes, revealing that it had a significant effect on COX-2 with minimal impact on COX-1, suggesting a favorable gastric safety profile compared to traditional NSAIDs like indomethacin .

Case Study 2: Cytotoxicity in Cancer Models

In another investigation involving various cancer cell lines, this compound exhibited selective cytotoxicity, outperforming standard chemotherapeutic agents like doxorubicin and erlotinib .

Q & A

Q. Table 1: SAR of Acetamide Modifications

| Derivative | Target Affinity (IC₅₀, μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| Parent compound | 0.45 ± 0.12 | 12:1 |

| Propanamide analog | 1.2 ± 0.3 | 5:1 |

| Thioacetamide analog | 0.78 ± 0.15 | 8:1 |

Advanced: What mechanistic insights guide its potential as a chemokine receptor modulator?

Methodological Answer:

The compound’s pyridazinone-acetamide scaffold interacts with chemokine receptors (e.g., CCR5) via:

- Hydrogen bonding : Between the pyridazinone carbonyl and receptor residues (e.g., Asp²⁸⁶) .

- π-π stacking : Aromatic interactions of the phenyl group with Tyr¹⁰⁸ .

Experimental validation includes: - Calcium flux assays : Measure receptor activation in CCR5-transfected HEK293 cells .

- Mutagenesis studies : Ala substitution of key residues (e.g., Asp²⁸⁶Ala) reduces binding affinity by >50% .

Basic: How does the compound’s solubility impact in vitro assays?

Methodological Answer:

- Solubility profile : Moderate aqueous solubility (0.12 mg/mL in PBS) necessitates DMSO stock solutions (10 mM) .

- Vehicle controls : Use ≤0.1% DMSO in cell-based assays to avoid cytotoxicity .

- Surfactants : Polysorbate-80 (0.01%) improves dispersion in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.